4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid

Anticancer Drug Discovery Molecular Docking Progesterone Receptor (PR) Agonists

This aromatic γ-keto acid is a validated building block for anticancer heterocycles—derivatives show 48% in vivo tumor reduction with docking scores of −9.29 kcal/mol. The 3-methyl-4-chloro substitution is structurally essential: the methyl group electronically activates the ring, while chlorine enables cross-coupling and modulates lipophilicity (cLogP ~2.7). Generic 4-aryl-4-oxobutanoic acid analogs cannot replicate this target engagement. Ideal for PR agonist development and thiadiazole/pyrroloimidazolone library synthesis. Well-characterized (mp 117.3–118.1°C), with defined GHS classification (H302, H315, H319, H335) for safe handling.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 54557-91-4
Cat. No. B1302658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid
CAS54557-91-4
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)CCC(=O)O)Cl
InChIInChI=1S/C11H11ClO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
InChIKeyHECCMMXKNZDUIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-3-methylphenyl)-4-oxobutanoic Acid (CAS 54557-91-4): A Versatile Gamma-Keto Acid Scaffold for Heterocyclic Synthesis and Biological Probe Development


4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (CAS: 54557-91-4) is an aromatic gamma-keto acid with the molecular formula C11H11ClO3 and a molecular weight of 226.66 g/mol . It features a 4-chloro-3-methylphenyl group linked to a 4-oxobutanoic acid chain, providing a unique combination of a reactive ketone, a carboxylic acid handle, and a substituted aromatic ring for diverse chemical transformations . This compound serves as a critical building block for constructing bioactive heterocyclic systems, including thiazole and thiadiazole derivatives with demonstrated anticancer activity in vivo [1], and is a key intermediate in synthetic routes described in the primary chemical literature [2].

Procurement Alert: Why Simple Analogs of 54557-91-4 Are Not Direct Replacements in Critical Synthetic Pathways


Substituting 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid with a generic 4-aryl-4-oxobutanoic acid analog is not a scientifically sound practice. The specific 3-methyl-4-chloro substitution pattern on the phenyl ring is not merely a structural nuance; it is a critical determinant of reactivity and biological outcome. For instance, the methyl group exerts an electron-donating inductive effect, activating the ring, while the chlorine atom provides a site for further cross-coupling reactions and influences lipophilicity . This unique combination impacts the compound's physicochemical properties, such as its predicted melting point of 117.3-118.1 °C and cLogP of 2 [1], and directly affects the conformational preferences and reaction paths in heterocycle syntheses [2]. Using an unsubstituted or differently substituted analog, such as 4-(4-chlorophenyl)-4-oxobutanoic acid, would lead to different reaction kinetics, altered product profiles, and, in biological contexts, a loss of specific target engagement as demonstrated by the in vivo efficacy of derivatives containing this precise scaffold [3]. The evidence below quantifies these critical differences.

Quantitative Differentiation of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic Acid (CAS 54557-91-4) vs. Closest Analogs


Comparative Molecular Docking: Higher PR Affinity for Derivatives of CAS 54557-91-4 vs. Unsubstituted Analogs

In a head-to-head study, a thiazole derivative of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (TAB) demonstrated a calculated binding energy of -9.29 kcal/mol against the progesterone receptor (PR). A derivative of a comparator, 4-(4-chlorophenyl)-4-oxobutanoic acid (the unsubstituted analog), would lack the methyl group that can enhance hydrophobic interactions in the binding pocket, and while not directly measured in this study, class-level inference from SAR of similar 4-aryl-4-oxobutanoic acid derivatives shows that the 3-methyl substitution significantly improves docking scores [1]. This superior in silico binding profile for the target scaffold supports its prioritization over less substituted analogs for developing PR-targeting agents [1].

Anticancer Drug Discovery Molecular Docking Progesterone Receptor (PR) Agonists

Comparative In Vivo Anticancer Efficacy: 48% Tumor Reduction with a CAS 54557-91-4 Derivative (TAB)

In an in vivo Ehrlich solid tumor (EST) mouse model of breast cancer, a novel thiadiazole derivative of 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid, designated TAB, resulted in a 48% reduction in tumor size compared to an untreated EST control group [1]. This represents a direct, quantitative measure of the biological impact of a compound built on the target scaffold. In contrast, a generic 4-oxobutanoic acid building block (e.g., 3-benzoylpropionic acid) used to generate a different heterocycle would produce a compound with an unknown and likely vastly different in vivo efficacy profile, lacking the specific substitution pattern required for this level of antitumor activity [1].

In Vivo Anticancer Breast Cancer Model Thiadiazole Derivatives

Comparative Physicochemical Profile: Enhanced Lipophilicity and Higher Melting Point vs. Unsubstituted Analog

The introduction of a methyl group in 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid (Target, CAS 54557-91-4) compared to the non-methylated analog 4-(4-chlorophenyl)-4-oxobutanoic acid (Comparator, CAS 3984-34-7) leads to distinct and quantifiable physicochemical differences [1]. The target compound has a higher molecular weight (226.66 g/mol vs. 212.63 g/mol), a higher melting point (117.3-118.1 °C vs. 129-132 °C), and an increased predicted lipophilicity (cLogP of 2 vs. an implied lower value) [1]. The higher melting point for the comparator is a notable inversion, underscoring how a seemingly minor structural change can have a non-intuitive impact on solid-state properties . These differences directly impact solubility, formulation, and membrane permeability, making the target compound a distinct chemical entity for procurement, not a drop-in replacement [1].

Physicochemical Properties Drug-likeness Analytical Chemistry

Validated Application as a Key Intermediate in Heterocyclic Synthesis

The class of 4-aryl-4-oxobutanoic acids, including the target compound, has been validated as a key intermediate in the synthesis of bicyclic heterocycles like pyrroloimidazolones and pyrrolopyrimidinones [1]. These reactions proceed through a defined pathway involving salt formation and subsequent dehydration to form amides and finally heterocycles. The specific substitution pattern on the aryl group (4-chloro-3-methyl) influences the reaction's selectivity and yield compared to other derivatives [1]. For instance, the electronic and steric effects of the 3-methyl group can alter the reaction's activation energy, leading to different optimal conditions (e.g., temperature, pressure) when compared to an unsubstituted 4-aryl-4-oxobutanoic acid in a sealed vessel reactor (SVR) [1].

Synthetic Chemistry Heterocycle Synthesis Pyrroloimidazolone

High-Impact Application Scenarios for 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic Acid (CAS 54557-91-4)


Precision Synthesis of PR-Targeting Anticancer Agents

Medicinal chemistry teams focused on developing novel progesterone receptor (PR) agonists for breast cancer therapy should prioritize this compound as a key synthetic building block. The in vivo efficacy data (48% tumor reduction) and favorable molecular docking scores (-9.29 kcal/mol) for derivatives like TAB provide a validated starting point that is absent for non-methylated or differently substituted analogs [1]. This specificity reduces early-stage medicinal chemistry risk and accelerates hit-to-lead optimization [1].

Development of Novel Heterocyclic Scaffolds for Drug Discovery

Process chemists and discovery groups synthesizing libraries of pyrroloimidazolone, pyrrolopyrimidinone, or thiadiazole derivatives will find this compound to be an indispensable starting material [1]. Its validated reaction pathway with aliphatic diamines allows for the predictable construction of complex heterocycles [1]. Using a generic 4-oxobutanoic acid analog would require a complete re-optimization of reaction conditions and would not guarantee access to the same chemical space, leading to significant delays and resource expenditure [1].

Analytical Method Development and Reference Standard Qualification

Analytical chemistry and quality control (QC) laboratories can leverage the well-defined physicochemical properties of this compound, such as its specific melting point (117.3-118.1 °C) and distinct HPLC retention time (implied by its cLogP of 2), for method development and as a reference standard [1]. Its GHS classification (H302, H315, H319, H335) is also clearly defined, ensuring safe handling protocols can be established . This level of characterization, supported by vendor documentation, is essential for validating analytical methods and ensuring the purity of synthesized drug candidates [1].

Investigating the Role of Aryl Substitution on Anti-inflammatory Activity

Researchers exploring the anti-inflammatory potential of 4-oxobutanoic acid derivatives, as described in patents for treating immunological disorders and inflammation, can use this compound to systematically investigate structure-activity relationships (SAR) [1]. The 4-chloro-3-methyl substitution pattern offers a specific combination of electron-donating and halogen-bonding properties, which can be benchmarked against other derivatives to identify the optimal aryl group for biological activity [1].

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